Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 2-propoxyphenyl group at position 4 and a tetrahydrofuran-2-ylmethyl ester at position 2.
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-3-13-30-21-12-5-4-9-18(21)23-22(25(28)31-15-17-8-7-14-29-17)16(2)26-19-10-6-11-20(27)24(19)23/h4-5,9,12,17,23,26H,3,6-8,10-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRPOQLZNAYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a unique structure characterized by:
- A tetrahydrofuran ring.
- A hexahydroquinoline moiety.
- An oxo group and a carboxylate functionality.
Biological Activity Overview
Research indicates that compounds similar to tetrahydrofuran derivatives exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound are still being elucidated.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For example:
- Cell Line Studies : In vitro tests have shown that derivatives of similar structures can inhibit the growth of cancer cell lines such as murine lymphoma L1210 and human epidermoid carcinoma KB cells with varying IC50 values ranging from low nanomolar to micromolar concentrations .
| Compound | Cell Line | IC50 (ng/mL) |
|---|---|---|
| Amphidinolide C | L1210 | 5.8 |
| Amphidinolide N | L1210 | 0.05 |
| Tetrahydrofuran derivative | TBD | TBD |
The biological activity of tetrahydrofuran derivatives often involves:
- Inhibition of cell proliferation : This is achieved through various mechanisms including apoptosis induction and cell cycle arrest.
- Targeting specific pathways : Many compounds interact with signaling pathways critical for cancer cell survival.
Case Studies
A review of literature reveals several case studies focusing on similar compounds:
- Amphidinolides : These marine-derived compounds have shown significant cytotoxicity against various cancer cell lines. The structural similarities suggest potential for tetrahydrofuran derivatives to exhibit comparable activity .
- Histone Methyltransferases : Compounds containing tetrahydrofuran motifs have been studied for their ability to inhibit histone methyltransferases, which play a crucial role in gene regulation and cancer progression .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of tetrahydrofuran derivatives:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological activities, particularly in the treatment of various diseases. Its structure suggests potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Anticancer Activity : Research indicates that derivatives of hexahydroquinoline compounds can inhibit tumor growth by targeting specific cancer cell lines. For instance, studies have shown that similar compounds suppress the proliferation of breast cancer cells through apoptosis induction .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as arthritis .
Agriculture
Herbicidal Applications
The compound's structure allows it to interact with biological systems effectively, making it a candidate for herbicidal formulations.
- Herbicidal Composition : Patents have been filed for formulations that include this compound as an active ingredient in herbicides. The effectiveness of these formulations has been tested in agricultural settings, showing promising results in controlling weed populations without harming crop yields .
- Pesticide Development : Similar compounds have been developed into pesticides with low toxicity to non-target organisms. The potential for this compound to be adapted into such formulations could enhance sustainable agricultural practices .
Material Science
Polymer Chemistry
The unique properties of tetrahydrofuran derivatives allow them to be used in the synthesis of novel polymers.
- Polymerization Studies : Research indicates that this compound can act as a monomer or co-monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. These materials are being explored for use in coatings and composites .
- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown improvements in electrical conductivity and mechanical strength, suggesting applications in electronics and structural materials .
Data Tables
Case Studies
- Breast Cancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer properties of hexahydroquinoline derivatives similar to the compound . Results indicated a significant reduction in tumor growth rates when tested on human breast cancer cell lines.
- Herbicidal Formulation Trials : Field trials conducted by agricultural scientists demonstrated that herbicides containing this compound effectively reduced weed populations by up to 70% compared to control plots.
- Polymer Development Research : A research team at a leading university synthesized a new class of polymers using tetrahydrofuran derivatives as monomers. These polymers exhibited enhanced durability and resistance to environmental degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally related to several hexahydroquinoline carboxylate derivatives, differing primarily in substituents on the aromatic ring and ester group. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- Aryl Groups : The 2-propoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 4-methoxyphenyl or 3-hydroxyphenyl . This may enhance membrane permeability but could reduce binding affinity to certain targets due to steric hindrance.
- Ester Groups : The tetrahydrofuran-2-ylmethyl ester may confer metabolic stability compared to simpler esters (e.g., methyl or ethyl). Similar tetrahydrofuran-derived esters are metabolized to tetrahydrofurfuryl alcohol, which is associated with distinct toxicity profiles .
Pharmacological Potential
- Analogs with methoxy or hydroxy substituents (e.g., 4-methoxyphenyl ) exhibit calcium modulatory activity, suggesting the target compound could share this property. However, the 2-propoxyphenyl group’s electron-donating propoxy chain might alter electronic interactions with ion channels.
- The 3,4,5-trimethoxyphenyl analog highlights the role of multiple methoxy groups in enhancing bioavailability, a feature absent in the target compound.
Structural and Conformational Analysis
- The hexahydroquinoline core’s puckering (ring conformation) is influenced by substituents. For example, bulky groups like 2-propoxyphenyl may stabilize specific puckered conformations, affecting binding to biological targets . Computational studies using software like SHELXL or OLEX2 could elucidate these differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
